Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate from L-Alanine: An In-depth Technical Guide
Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate from L-Alanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of (S)-tert-Butyl but-3-yn-2-ylcarbamate, a valuable chiral building block in medicinal chemistry and drug development, starting from the readily available amino acid L-alanine. This document outlines the key transformations, provides detailed experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate from L-alanine is a multi-step process that involves the sequential protection and modification of the functional groups of the starting amino acid. The chosen strategy ensures the retention of the stereochemical integrity at the chiral center. The overall transformation can be broken down into five key steps:
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N-Protection: The amino group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions.
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Esterification: The carboxylic acid moiety of N-Boc-L-alanine is converted to its methyl ester to facilitate the subsequent reduction.
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Reduction: The methyl ester is selectively reduced to the corresponding primary alcohol, yielding N-Boc-L-alaninol.
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Oxidation: The primary alcohol is then oxidized to the aldehyde, N-Boc-L-alaninal, a crucial intermediate for the final step.
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Alkynylation: A one-carbon homologation of the aldehyde to a terminal alkyne is achieved using the Seyferth-Gilbert homologation.
Quantitative Data Summary
The following tables summarize the quantitative data for each step in the synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate from L-alanine.
Table 1: Synthesis of N-Boc-L-alanine (1)
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | L-Alanine | (Boc)₂O, NaOH | Water/THF | 0 to RT | 17 | ~100 |
Table 2: Synthesis of N-Boc-L-alanine methyl ester (2)
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2 | N-Boc-L-alanine (1) | SOCl₂ | Methanol | 0 to Reflux | 2 | High |
Table 3: Synthesis of N-Boc-L-alaninol (3)
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3 | N-Boc-L-alanine methyl ester (2) | LiBH₄ | THF | 0 to RT | 12 | High |
Table 4: Synthesis of N-Boc-L-alaninal (4)
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4 | N-Boc-L-alaninol (3) | Oxalyl chloride, DMSO, Et₃N | DCM | -78 to RT | 1-2 | >90 |
Table 5: Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate (5)
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5 | N-Boc-L-alaninal (4) | Ohira-Bestmann reagent, K₂CO₃ | Methanol | RT | 1-3 | 60-90 |
Experimental Protocols
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (1)
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Apparatus: A round-bottom flask equipped with a magnetic stirrer.
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Procedure:
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Suspend L-alanine (1.00 eq) in a 1:1 mixture of water and tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Add sodium hydroxide (1.5 eq) to the cooled suspension.
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Add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq) to the reaction mixture.
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Allow the solution to warm to room temperature and stir for 17 hours.
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Extract the reaction mixture with petroleum ether to remove any unreacted (Boc)₂O.
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Acidify the aqueous layer to a pH of approximately 2-3 with a 1 M HCl solution.
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Extract the product into ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-alanine as a colorless oil, which can be used in the next step without further purification.
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Step 2: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine methyl ester (2)
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Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere.
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Procedure:
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Dissolve N-Boc-L-alanine (1) (1.0 eq) in anhydrous methanol.
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Cool the solution to 0 °C in an ice bath.
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Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the solution.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain N-Boc-L-alanine methyl ester.
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Step 3: Synthesis of (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-L-alaninol) (3)
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Apparatus: A round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere.
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Procedure:
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Dissolve N-Boc-L-alanine methyl ester (2) (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Add lithium borohydride (LiBH₄) (2.0 eq) portion-wise to the solution.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[1]
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Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfate.[1]
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Remove the volatile organic solvents under reduced pressure.
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Dilute the residue with water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-alaninol.
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Step 4: Synthesis of (S)-tert-Butyl (1-oxopropan-2-yl)carbamate (N-Boc-L-alaninal) (4) via Swern Oxidation
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Apparatus: A three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, under an inert atmosphere.
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Procedure:
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To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise, ensuring the temperature remains below -60 °C.
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Stir the mixture for 15 minutes at -78 °C.
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Add a solution of N-Boc-L-alaninol (3) (1.0 eq) in DCM dropwise, maintaining the temperature below -60 °C.
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Stir the reaction mixture for 45 minutes at -78 °C.
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Add triethylamine (Et₃N) (5.0 eq) dropwise, keeping the temperature below -60 °C.
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After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
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Quench the reaction with water and separate the layers.
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Extract the aqueous layer with DCM.
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Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude N-Boc-L-alaninal is often used immediately in the next step without further purification.
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Step 5: Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate (5) via Seyferth-Gilbert Homologation
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Apparatus: A round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere.
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Procedure:
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To a solution of the crude N-Boc-L-alaninal (4) (1.0 eq) in anhydrous methanol, add potassium carbonate (K₂CO₃) (2.0 eq).
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Add the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate) (1.2 eq) to the mixture at room temperature.[2]
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Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
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Upon completion, remove the methanol under reduced pressure.
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Add water to the residue and extract the product with diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel to afford (S)-tert-Butyl but-3-yn-2-ylcarbamate.
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Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic pathway from L-alanine to (S)-tert-Butyl but-3-yn-2-ylcarbamate.
Caption: Synthetic pathway for (S)-tert-Butyl but-3-yn-2-ylcarbamate.
